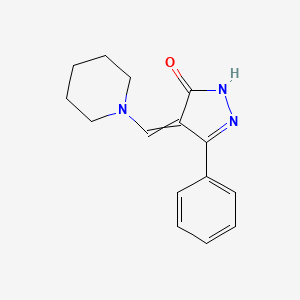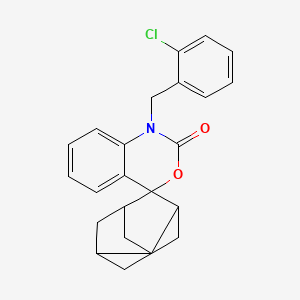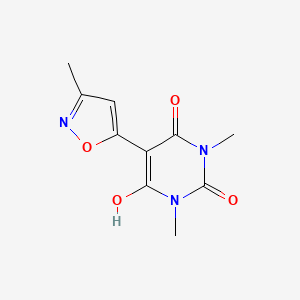
6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione
Vue d'ensemble
Description
6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione, also known as Topiramate, is a medication used for the treatment of epilepsy and migraine headaches. It was first approved by the US Food and Drug Administration (FDA) in 1996 and has been widely used since then.
Mécanisme D'action
The exact mechanism of action of 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it is believed to work by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. This compound also blocks the activity of voltage-gated sodium channels and calcium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the brain. It increases the levels of GABA in the brain, which leads to a reduction in the activity of neurons. This compound also decreases the release of glutamate, an excitatory neurotransmitter that is involved in the generation of seizures. In addition, this compound has been shown to have an effect on ion channels, which are involved in the generation and propagation of action potentials in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione has several advantages for lab experiments. It is readily available and can be easily synthesized in the lab. It is also relatively inexpensive compared to other drugs used for the treatment of epilepsy and migraine headaches. However, this compound has some limitations for lab experiments. It can have side effects on the central nervous system, such as dizziness, drowsiness, and cognitive impairment. Therefore, caution should be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione. One area of research is the development of new formulations of this compound that can improve its efficacy and reduce its side effects. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as bipolar disorder and post-traumatic stress disorder. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its effects on the brain.
Conclusion
This compound is a medication used for the treatment of epilepsy and migraine headaches. It has been extensively studied for its therapeutic effects and has been shown to reduce the frequency and severity of seizures in patients with epilepsy and to prevent migraine headaches. This compound has several advantages for lab experiments, but caution should be taken when using it due to its side effects on the central nervous system. There are several future directions for the study of this compound, including the development of new formulations and investigation of its potential use in the treatment of other neurological disorders.
Applications De Recherche Scientifique
6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione has been extensively studied for its therapeutic effects in the treatment of epilepsy and migraine headaches. It is known to reduce the frequency and severity of seizures in patients with epilepsy and to prevent migraine headaches. This compound is also being investigated for its potential use in the treatment of other neurological disorders, such as bipolar disorder, post-traumatic stress disorder, and alcohol dependence.
Propriétés
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-5-4-6(17-11-5)7-8(14)12(2)10(16)13(3)9(7)15/h4,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHMJEBKQGQSJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=C(N(C(=O)N(C2=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3133837.png)
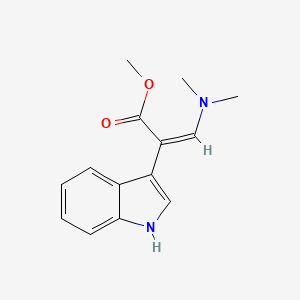
![2-oxo-2-(2-pyridinyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3133846.png)
![2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide](/img/structure/B3133852.png)
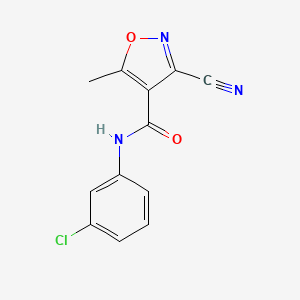
![N-(6-methoxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B3133859.png)
![Methyl 5-(3-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3133861.png)
![8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B3133867.png)
![N-[(Z)-2-nitro-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethenyl]aniline](/img/structure/B3133883.png)
